

Purity Analysis of Commercial 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine: A Comparative Guide

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Compound of Interest

Compound Name: 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine

Cat. No.: B1320382

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For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of final products. This guide provides a comparative purity analysis of commercially available **4-(4-Ethylpiperazin-1-ylmethyl)benzylamine**, a key intermediate in various synthetic pathways. The following sections detail the experimental protocols used for analysis and present a comparison of hypothetical purity data from various commercial suppliers.

Comparative Purity Analysis

The purity of **4-(4-Ethylpiperazin-1-ylmethyl)benzylamine** obtained from three different commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) was assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The results are summarized in the table below.

Parameter	Supplier A	Supplier B	Supplier C
Purity by HPLC (%)	98.5	97.2	99.1
Major Impurity by HPLC (%)	0.8 (Impurity X)	1.5 (Impurity Y)	0.5 (Impurity X)
Purity by GC-MS (%)	98.2	97.0	99.0
Residual Solvents (ppm)	<50	150 (DCM)	<50
¹ H NMR Confirmation	Conforms	Conforms	Conforms

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this comparative analysis are provided below.

High-Performance Liquid Chromatography (HPLC)

- Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
- Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
- Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
- Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
- Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then re-equilibrate at 10% B for 5 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.

- Sample Preparation: Samples were prepared at a concentration of 1 mg/mL in a 50:50 mixture of water and acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)

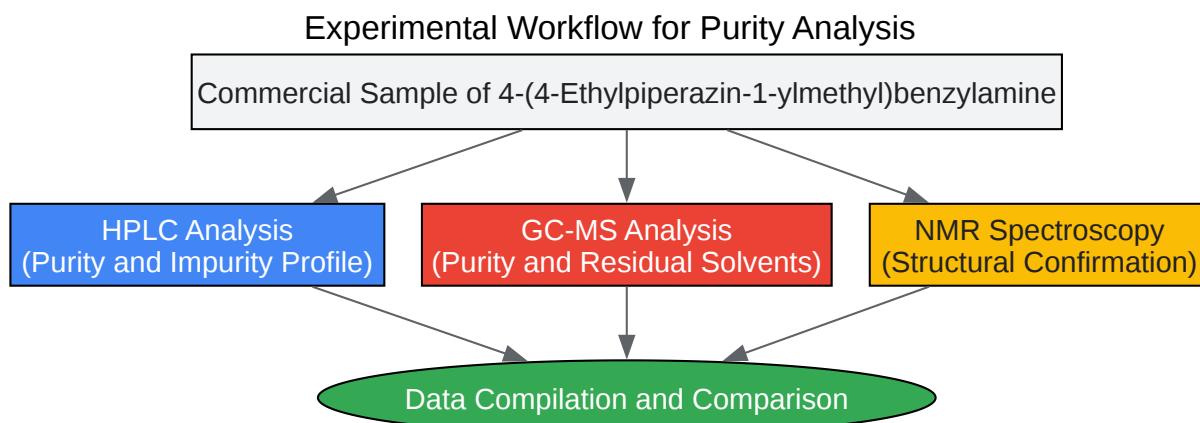
- Instrumentation: Agilent 7890B GC system coupled to a 5977A Mass Selective Detector.
- Column: HP-5ms, 30 m x 0.25 mm, 0.25 μ m.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Inlet Temperature: 280 °C.
- Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Mass Range: 40-550 amu.
- Sample Preparation: Samples were derivatized with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: Bruker Avance III 400 MHz spectrometer.
- Solvent: Deuterated chloroform (CDCl_3).
- Proton (^1H) NMR: 400 MHz, spectral width of 16 ppm, 32 scans.
- Carbon (^{13}C) NMR: 100 MHz, spectral width of 240 ppm, 1024 scans.
- Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of CDCl_3 .

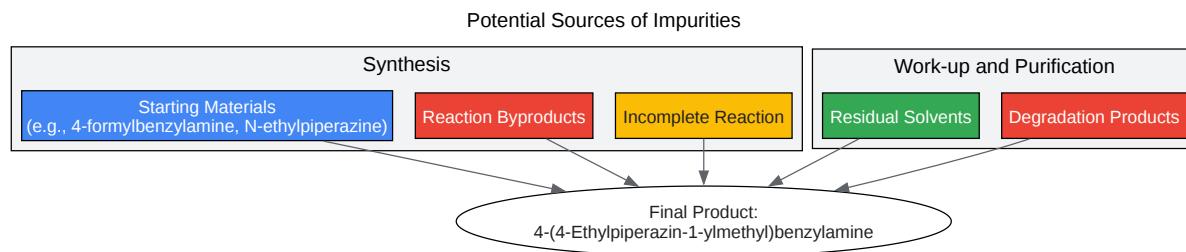
Visualizations

The following diagrams illustrate the experimental workflow for purity analysis and potential sources of impurities in the synthesis of **4-(4-Ethylpiperazin-1-ylmethyl)benzylamine**.



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Caption: A flowchart of the analytical workflow for the comprehensive purity assessment of **4-(4-Ethylpiperazin-1-ylmethyl)benzylamine**.



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Caption: A diagram illustrating potential sources of impurities during the synthesis and purification of the target compound.

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